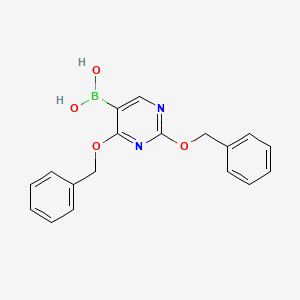

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

Description

Properties

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 | |

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-24-9 | |

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 5-bromo-2,4-bis(benzyloxy)pyrimidine, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound.

Core Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages, starting from the commercially available 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chloro groups with benzyloxy moieties. The subsequent step is a lithium-halogen exchange at the 5-position, followed by quenching with a borate ester to form the desired boronic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine

This procedure details the substitution of the chloro groups of 5-bromo-2,4-dichloropyrimidine with benzyloxy groups.

Methodology:

-

In a flame-dried round-bottom flask under an inert argon atmosphere, sodium hydride (2.2 eq.) is suspended in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

Benzyl alcohol (2.2 eq.) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzyl oxide.

-

A solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF is added dropwise to the sodium benzyl oxide solution at room temperature.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-bromo-2,4-bis(benzyloxy)pyrimidine.

Step 2: Synthesis of this compound

This section details the conversion of 5-bromo-2,4-bis(benzyloxy)pyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This method is an adaptation of established procedures for lithiation-borylation reactions.[1]

Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 eq.) is dissolved in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq.) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Triisopropyl borate (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The pH of the mixture is adjusted to be acidic (pH ~4-5) with 1 M HCl.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Note that yields are representative and can vary depending on the reaction scale and specific conditions.

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) |

| 1 | 5-bromo-2,4-dichloropyrimidine | 1.0 | 227.88 | (e.g., 5.0 g) | 5-bromo-2,4-bis(benzyloxy)pyrimidine | 75-85 |

| Sodium Hydride | 2.2 | 24.00 | ||||

| Benzyl Alcohol | 2.2 | 108.14 | ||||

| 2 | 5-bromo-2,4-bis(benzyloxy)pyrimidine | 1.0 | 385.25 | (e.g., 5.0 g) | This compound | 60-70 |

| n-Butyllithium | 1.1 | 64.06 | ||||

| Triisopropyl borate | 1.2 | 188.08 |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those focused on kinase inhibitors and cancer therapeutics.

Core Chemical Properties

This compound is a synthetic organic compound that belongs to the class of pyrimidine boronic acids. Its structure incorporates a pyrimidine core, a versatile scaffold in medicinal chemistry, functionalized with two benzyloxy groups and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 336.2 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | --INVALID-LINK--[1] |

| CAS Number | 70523-24-9 | --INVALID-LINK--[1][2] |

| Appearance | White to off-white solid (presumed) | General knowledge for similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR) for this compound is not explicitly available in the searched literature. However, characteristic chemical shifts for similar structures can be inferred from related compounds. For instance, ¹H NMR spectra of benzyloxy compounds typically show signals for the aromatic protons of the phenyl group in the range of 7.3-7.5 ppm and a characteristic singlet for the benzylic CH₂ protons around 5.0-5.5 ppm. The pyrimidine proton signal would be expected in the aromatic region as well. In ¹³C NMR, the carbons of the pyrimidine ring and the phenyl rings would appear in the aromatic region (typically 110-160 ppm), while the benzylic carbon would be expected around 70 ppm.

Stability and Storage

Boronic acids, in general, are known to be sensitive to heat, light, and moisture. They can undergo dehydration to form boroxines (cyclic trimers). Therefore, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 5-bromo-2,4-dichloropyrimidine. This involves the initial benzylation of the chloro-substituents followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine

-

Reaction Setup: To a solution of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add benzyl alcohol (2.2 equivalents) dropwise.

-

Addition of Starting Material: After the evolution of hydrogen gas ceases, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.

Step 2: Synthesis of this compound

-

Lithium-Halogen Exchange: Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl- or 5-heteroarylpyrimidines.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted pyrimidine derivative.

Biological Context and Applications

Role as a p97/VCP Inhibitor Building Block

Recent research has highlighted the importance of pyrimidine-containing molecules as inhibitors of Valosin-Containing Protein (VCP), also known as p97, a key enzyme in the ubiquitin-proteasome system (UPS).[3][4][5] The UPS is a critical cellular machinery responsible for protein quality control by degrading misfolded or damaged proteins.[6] Cancer cells, with their high rate of protein synthesis and accumulation of misfolded proteins, are particularly dependent on the proper functioning of the UPS.[3]

p97 is an AAA+ ATPase that plays a crucial role in the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and targeting them for degradation by the proteasome.[7][8] Inhibition of p97 leads to the accumulation of these toxic protein aggregates, inducing cellular stress and ultimately leading to apoptosis (programmed cell death).[9] This makes p97 an attractive therapeutic target for the treatment of various cancers.[3][10]

This compound serves as a key building block for the synthesis of novel pyrimidine-based p97 inhibitors. The pyrimidine core can be further functionalized through the boronic acid moiety to create a library of compounds for screening and optimization of inhibitory activity against p97.

p97/VCP-Mediated Protein Degradation Pathway

The following diagram illustrates the central role of p97/VCP in the ubiquitin-proteasome system.

Caption: Role of p97/VCP in the ubiquitin-proteasome pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of medicinal chemistry. Its utility as a synthetic building block, particularly for the development of p97/VCP inhibitors, underscores its importance for researchers engaged in the discovery of novel anti-cancer therapeutics. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and application, aiming to facilitate further research and innovation in this promising area.

References

- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging functions of the VCP/p97 AAA-ATPase in the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]

- 6. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]

An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid (CAS: 70523-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-bis(benzyloxy)pyrimidine-5-boronic acid is a versatile organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The presence of the boronic acid functional group makes it a highly valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This enables the synthesis of complex molecular architectures, such as biaryl and heteroaryl structures, which are of significant interest in the development of novel therapeutics. The benzyloxy groups present in the molecule offer opportunities for selective deprotection and further functionalization, adding to its synthetic utility.

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis and purification protocol, its applications in Suzuki-Miyaura coupling, and its relevance in drug discovery, particularly in the context of kinase inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its appropriate handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 70523-24-9 | [1] |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1] |

| Molecular Weight | 336.15 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 88-91 °C | [2] |

| Solubility | While specific quantitative data is limited, it is expected to be soluble in polar organic solvents like DMSO, and have moderate solubility in ethers and ketones, with low solubility in nonpolar hydrocarbon solvents. | |

| Purity | Typically available in >95% purity. | [3] |

| Storage Conditions | Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from a readily available pyrimidine derivative. The following protocol is a representative method adapted from the synthesis of analogous compounds.

Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine

This initial step involves the nucleophilic substitution of a dihalopyrimidine with benzyl alcohol.

Methodology:

-

To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable anhydrous solvent (e.g., THF or DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

To this suspension, add benzyl alcohol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.

Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid moiety.

Methodology:

-

Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C to ensure complete lithium-halogen exchange.

-

After stirring for a specified time, add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Synthesis Workflow Diagram:

Caption: Overall synthesis pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl- or 5-heteroaryl-2,4-bis(benzyloxy)pyrimidines.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent system (e.g., 1,4-dioxane/water or DME/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide, this compound, base, and palladium catalyst.

-

Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas by evacuating and backfilling with argon or nitrogen three times.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Coupling Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize the C5 position of the pyrimidine ring via Suzuki-Miyaura coupling using this compound allows for the rapid generation of diverse compound libraries for drug discovery programs.

A significant area of application for pyrimidine-boronic acid derivatives is in the development of kinase inhibitors for anti-cancer therapies. One such target is the Valosin-containing protein (VCP/p97), an ATPase involved in protein homeostasis.[4] Inhibition of VCP/p97 is a promising strategy for the treatment of various cancers. Novel p97 inhibitors with a pyrimidine core have been designed and synthesized, demonstrating the utility of pyrimidine-based boronic acids as key starting materials.[4]

VCP/p97 Signaling Pathway Diagram:

Caption: Inhibition of VCP/p97 disrupts the protein degradation pathway.

Stability and Storage

Boronic acids are known to be susceptible to certain degradation pathways, including dehydration to form boroxines (cyclic trimers) and protodeboronation. Therefore, proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Recommended Storage:

-

Short-term: Store at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2]

-

Long-term: For extended storage, maintaining the compound at -20°C is recommended to minimize degradation.

-

Handling: Avoid exposure to moisture and atmospheric oxygen. Handle in a glove box or under an inert atmosphere whenever possible.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide has provided essential information on its physicochemical properties, synthesis, experimental protocols, and applications to aid researchers and drug development professionals in leveraging this important chemical entity.

References

An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and its relevance in the development of therapeutic agents.

Physicochemical Properties

This compound is a pyrimidine derivative featuring two benzyloxy groups and a boronic acid moiety. This structure makes it a valuable reagent for creating carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 336.2 g/mol | [1] |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1][2][3] |

| CAS Number | 70523-24-9 | [2][3] |

| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [1] |

| Synonyms | 2,4-Di-(benzyloxy)pyrimidine-5-boronic acid, [2,4-Bis(phenylmethoxy)-5-pyrimidinyl]-boronic acid | [3] |

| Purity | Typically ≥95% | [2][3] |

Safety and Handling: This compound is associated with the following hazard statements:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Proper personal protective equipment (PPE) should be used when handling this reagent.

Applications in Research and Drug Development

Boronic acids, particularly heterocyclic derivatives like this compound, are fundamental in modern drug discovery. The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures from simple precursors.[4][5]

The pyrimidine scaffold is a common feature in many biologically active compounds. Pyrimidine-based boronic acids are crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer therapeutics.[6] For example, similar compounds have been used to develop potent and selective inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), mTOR, and the p97/VCP ATPase, which are critical targets in oncology.[4][6][7] The benzyloxy groups in the title compound can be retained in the final product or deprotected to reveal hydroxyl groups for further functionalization.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The following protocol describes a general method for a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This is a representative procedure and may require optimization for specific substrates and scales. A similar protocol has been successfully applied to analogous compounds like 2,4-dimethoxypyrimidine-5-boronic acid.[4][5]

Objective: To couple this compound with an aryl halide to form a 5-aryl-2,4-bis(benzyloxy)pyrimidine derivative.

Materials:

-

This compound (1.0 - 1.5 eq.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 - 5 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 eq.)

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

-

Microwave reaction vial

-

Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

-

Reaction Setup:

-

To a microwave reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Seal the vial and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.[5]

-

-

Solvent Addition:

-

Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (4:1, to achieve a concentration of ~0.1 M).[4]

-

-

Microwave Irradiation:

-

Work-up:

-

Purification:

-

Concentrate the dried organic layer under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 5-aryl-2,4-bis(benzyloxy)pyrimidine.[4]

-

Visualized Workflow and Pathways

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Role of pyrimidine boronic acids in a drug discovery cascade.

References

- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.70523-24-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

2,4-bis(benzyloxy)pyrimidine-5-boronic acid is a pyrimidine derivative featuring two benzyloxy substituents at the 2 and 4 positions and a boronic acid group at the 5 position. This arrangement of functional groups makes it a valuable synthon for introducing the 2,4-disubstituted pyrimidine scaffold into target molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

| Property | Value | Reference |

| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [1] |

| Synonyms | 2,4-bis(benzyloxy)pyrimidin-5-ylboronic acid, 2,4-Di-(benzyloxy)pyrimidine-5-boronic acid | [1] |

| CAS Number | 70523-24-9 | [1] |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1] |

| Molecular Weight | 336.15 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (predicted) |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process commencing from a halogenated pyrimidine precursor. The most common route involves the initial preparation of a 5-halopyrimidine intermediate, followed by a lithium-halogen exchange and subsequent borylation.

A key intermediate in this synthesis is 5-bromo-2,4-bis(benzyloxy)pyrimidine . This compound is prepared by the benzylation of 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil) or by the displacement of chloro groups from 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base.

The crucial step for the introduction of the boronic acid functionality is the lithiation-borylation reaction . This involves treating 5-bromo-2,4-bis(benzyloxy)pyrimidine with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a highly reactive 5-lithiated pyrimidine species. This intermediate is then quenched with a trialkyl borate, typically triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of pyrimidine boronic acids and related intermediates.

Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add benzyl alcohol (2.2 equivalents) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2,4-bis(benzyloxy)pyrimidine as a solid.

Synthesis of this compound

Materials:

-

5-bromo-2,4-bis(benzyloxy)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Stir the mixture vigorously for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound.

Structure Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) | ¹¹B NMR (128 MHz, DMSO-d₆) |

| δ (ppm) | δ (ppm) | δ (ppm) |

| 8.5 - 8.7 (s, 1H, pyrimidine-H) | 165 - 170 (C=O analogous) | 19 - 21 (br s) |

| 7.2 - 7.5 (m, 10H, Ar-H) | 160 - 165 (C=O analogous) | |

| 5.4 - 5.6 (s, 4H, CH₂-Ph) | 136 - 138 (Ar-C) | |

| 8.0 - 8.5 (br s, 2H, B(OH)₂) | 127 - 129 (Ar-CH) | |

| 100 - 105 (C-B) | ||

| 68 - 70 (CH₂-Ph) |

Note: The chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. The signal for the protons of the boronic acid group (B(OH)₂) is often broad and may exchange with residual water in the solvent.

Mass Spectrometry (MS) (Predicted)

| Technique | Expected [M+H]⁺ | Expected [M-H]⁻ |

| Electrospray Ionization (ESI) | 337.1350 | 335.1200 |

Application in Drug Discovery: Targeting the VCP/p97 Signaling Pathway

This compound is a valuable building block for the synthesis of kinase inhibitors. Its pyrimidine core is a common scaffold in many clinically approved and investigational drugs. One of the key applications of this compound is in the development of inhibitors targeting the Valosin-Containing Protein (VCP), also known as p97, a critical player in protein homeostasis.

VCP/p97 is an ATPase that is involved in a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair. Dysregulation of VCP/p97 activity has been implicated in various cancers, making it an attractive therapeutic target.

Inhibitors synthesized using this compound can be designed to interact with the ATP-binding site of VCP/p97, thereby modulating its activity and inducing apoptosis in cancer cells. The benzyloxy groups can be readily deprotected to reveal hydroxyl groups, which can then be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in the field of drug discovery. Its straightforward, albeit multi-step, synthesis allows for the facile introduction of the 2,4-disubstituted pyrimidine moiety into a wide range of molecular scaffolds. While a complete experimental dataset for its structural characterization is not currently in the public domain, the predicted analytical data, in conjunction with the detailed synthetic protocols provided herein, offers a solid foundation for its utilization in research and development. The application of this building block in the synthesis of VCP/p97 inhibitors highlights its importance in the ongoing quest for novel therapeutics targeting critical cellular signaling pathways. This guide serves as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on 2,4-bis(benzyloxy)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol based on analogous transformations and provides predicted Nuclear Magnetic Resonance (NMR) data based on typical chemical shifts of its structural components.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₇BN₂O₄ |

| Molecular Weight | 336.15 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| CAS Number | 70523-24-9 |

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹¹B NMR spectral data for this compound. These predictions are based on the analysis of similar structures and known chemical shift ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-6 (pyrimidine) |

| ~7.50 - 7.30 | m | 10H | Phenyl-H |

| ~5.50 | s | 2H | O-CH₂-Ph (at C4) |

| ~5.45 | s | 2H | O-CH₂-Ph (at C2) |

| ~5.00 (broad) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C4 (pyrimidine) |

| ~165 | C2 (pyrimidine) |

| ~160 | C6 (pyrimidine) |

| ~136 | C-ipso (phenyl) |

| ~129 | C-ortho, C-meta (phenyl) |

| ~128 | C-para (phenyl) |

| ~100 | C5 (pyrimidine, C-B) |

| ~71 | O-CH₂-Ph (at C4) |

| ~69 | O-CH₂-Ph (at C2) |

Table 3: Predicted ¹¹B NMR Data

| Chemical Shift (δ) ppm | Comments |

| ~30 | Typical for aryl boronic acids. The signal is expected to be broad.[1][2] |

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from 2,4-dihydroxy-5-bromopyrimidine. The protocol involves the benzylation of the dihydroxypyrimidine followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 5-Bromo-2,4-bis(benzyloxy)pyrimidine

This procedure is adapted from standard benzylation methods for hydroxypyrimidines.

-

Materials:

-

5-Bromo-2,4-dihydroxypyrimidine (1 equivalent)

-

Benzyl bromide (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred suspension of 5-bromo-2,4-dihydroxypyrimidine and potassium carbonate in DMF, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.[3]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

This protocol is based on general procedures for the conversion of aryl halides to aryl boronic acids via lithiation and borylation.

-

Materials:

-

5-Bromo-2,4-bis(benzyloxy)pyrimidine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 equivalents, solution in hexanes)

-

Triisopropyl borate (1.2 equivalents)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 1 hour.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

solubility of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized organic compound that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating a pyrimidine core, benzyloxy functionalities, and a boronic acid group, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | PubChem[1] |

| Molecular Weight | 336.15 g/mol | ChemicalBook[2] |

| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | PubChem[1] |

| CAS Number | 70523-24-9 | PubChem[1], P&S Chemicals[3] |

| Melting Point | 88-91 °C | ChemicalBook[2] |

Solubility Profile

Statement on Data Availability

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This is not uncommon for specialized reagents.

Expected Solubility Trends Based on Analogous Compounds

In the absence of direct data, the solubility of this compound can be inferred by examining the solubility of structurally related compounds, namely phenylboronic acid and 2,4-dimethoxypyrimidine-5-boronic acid.

The presence of two bulky, nonpolar benzyloxy groups in this compound is expected to significantly influence its solubility compared to simpler boronic acids. The large hydrophobic surface area may decrease its solubility in highly polar solvents while potentially increasing it in less polar organic solvents. The pyrimidine core with its nitrogen atoms and the boronic acid group itself introduce polarity and hydrogen bonding capabilities.

Based on the data for analogous compounds, the following trends can be anticipated:

-

High to Moderate Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in some polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). Ethers and ketones are also likely to be good solvents.[4][5]

-

Moderate to Low Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[5]

-

Low to Insoluble: Expected in nonpolar solvents such as hydrocarbons (e.g., hexane, cyclohexane, toluene).[5]

Solubility Data for Analogous Compounds

The following tables summarize the quantitative solubility data for phenylboronic acid and qualitative information for 2,4-dimethoxypyrimidine-5-boronic acid, which can serve as a reference.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) |

| Water | 20 | 1.9 |

Data sourced from a study on the solubility of simple arylboronic acids.[5]

Table 2: Qualitative Solubility of 2,4-Dimethoxypyrimidine-5-boronic acid

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Qualitative data provided by a chemical supplier.[4]

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids is the dynamic (or synthetic) method .[6][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[4][6]

Materials and Apparatus

-

This compound

-

High-purity organic solvents of choice

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Luminance probe or a light source and detector (optional, for instrumental detection)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.[6]

-

Heating and Stirring: Place the vessel in the heating/cooling circulator and begin vigorous stirring. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 °C/min).[7]

-

Equilibrium Point Determination: Continuously monitor the solution's turbidity. Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[4]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8] A general workflow for this reaction is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[9]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for researchers by presenting expected solubility trends based on analogous compounds and a detailed experimental protocol for its determination. The provided information on its application in Suzuki-Miyaura cross-coupling reactions further highlights the practical importance of understanding its solubility characteristics for successful synthetic outcomes. It is recommended that researchers perform their own solubility studies using the outlined dynamic method to obtain precise data for their specific solvent systems and experimental conditions.

References

- 1. This compound | C18H17BN2O4 | CID 2735514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 70523-24-9 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a heterocyclic organic compound with significant potential in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications, particularly as a building block in the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for the physical appearance of this compound is not widely published, information has been aggregated from various chemical suppliers and databases. The compound is typically supplied as a solid, with purity often exceeding 99%.[1][2] Key computed and reported properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇BN₂O₄ | [1][2][3] |

| Molecular Weight | 336.15 g/mol | [3] |

| CAS Number | 70523-24-9 | [1][2][3] |

| IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | [3] |

| Physical State | Solid | Inferred from supplier data |

| Purity | ≥99% | [1][2] |

Synthesis and Characterization

Representative Synthetic Protocol: Borylation of a Halogenated Pyrimidine

Step 1: Preparation of the Lithiated Intermediate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting material, 5-bromo-2,4-bis(benzyloxy)pyrimidine, in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure the completion of the lithium-halogen exchange.

Step 2: Borylation and Work-up

-

To the freshly prepared lithiated pyrimidine solution, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Drug Discovery and Organic Synthesis

Pyrimidine boronic acids are valuable intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds.

The pyrimidine scaffold is a core component of many therapeutic agents, and the ability to functionalize it at the 5-position using boronic acid chemistry opens avenues for the creation of novel drug candidates. Pyrimidine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a pyrimidine-5-boronic acid with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic utility and application workflow of pyrimidine boronic acids in drug discovery.

Caption: Representative synthesis of this compound.

Caption: General workflow for drug discovery using pyrimidine boronic acids.

References

Stability and Storage of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stability and recommended storage conditions for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid. A thorough understanding of the stability profile of this compound is crucial for maintaining its integrity, ensuring experimental reproducibility, and adhering to regulatory standards in research and drug development. This document outlines the inherent instabilities associated with boronic acids, provides recommended handling and storage protocols, and details experimental methodologies for comprehensive stability assessment.

Introduction to the Stability of Boronic Acids

Boronic acids are a versatile class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes for boronic acids, including this compound, are:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, ultimately cleaving the carbon-boron bond.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. Protodeboronation can be influenced by factors such as pH, temperature, and the presence of metal catalysts.

The benzyloxy substituents on the pyrimidine ring also present potential stability concerns, primarily through debenzylation under certain conditions.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid | 2-8°C | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container to protect from moisture, air, and light. For long-term storage, -20°C is recommended. |

| In Solution | -20°C or -80°C | Use anhydrous, aprotic solvents. Prepare solutions fresh and use them promptly. If storage is necessary, store under an inert atmosphere in tightly sealed vials and protect from light. Avoid repeated freeze-thaw cycles. |

Table 1: Recommended Storage Conditions for this compound.

Handling Procedures

-

Handle the solid compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to moisture and air.

-

Use dry, clean spatulas and glassware.

-

When preparing solutions, use anhydrous solvents and degas them if necessary to remove dissolved oxygen.

-

Avoid contact with incompatible materials, such as strong oxidizing agents and strong acids or bases, unless part of a controlled chemical reaction.

Potential Degradation Pathways

The degradation of this compound can be initiated at either the boronic acid moiety or the benzyloxy groups. The following diagram illustrates the likely degradation pathways based on the known chemistry of these functional groups.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.

4.1.1. General Protocol for Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the stock solution to the following stress conditions in parallel. Include a control sample protected from stress for comparison.

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and an elevated temperature (e.g., 60°C). |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at room temperature. |

| Oxidative Degradation | Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature and protect from light. |

| Thermal Degradation | For the solid-state, store the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH). For the solution state, incubate the stock solution at an elevated temperature (e.g., 60°C). |

| Photolytic Degradation | Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be shielded from light. |

Table 2: Typical Conditions for Forced Degradation Studies.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (HPLC-UV/MS), to separate and identify the parent compound and any degradation products.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can accurately quantify the decrease in the active compound and the increase in degradation products without interference. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

4.2.1. Example HPLC Method Parameters (to be developed and validated)

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for identification. |

| Injection Vol. | 10 µL |

Table 3: Example HPLC Method Parameters for Stability Testing.

Conclusion

The stability of this compound is a critical factor that influences its efficacy and reliability in research and drug development. While inherently susceptible to degradation pathways common to boronic acids and benzyloxy-substituted aromatics, its integrity can be effectively preserved through strict adherence to the recommended storage and handling conditions outlined in this guide. For applications that require a thorough understanding of its degradation profile, the implementation of systematic stability studies, including forced degradation, is strongly recommended. The protocols and information provided herein serve as a valuable resource for ensuring the quality and consistency of this compound in scientific applications.

References

A Technical Guide to 2,4-bis(benzyloxy)pyrimidine-5-boronic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. This document details its commercial availability, synthesis, and application in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 70523-24-9) is available from a range of commercial suppliers.[1][2][3] The purity and available quantities vary among suppliers, and it is recommended to request certificates of analysis for specific batches. A summary of representative suppliers is provided in the table below.

| Supplier | Purity | Available Quantities |

| P&S Chemicals | 95% | Inquire for details |

| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Inquire for details |

| Pharma Info Source (connects to various suppliers) | Varies | Varies |

| Lab-Chemicals.Com | Inquire for details | Inquire for details |

| Ambeed | Inquire for details | Inquire for details |

| Biosynth | Inquire for details | Inquire for details |

| Boron Molecular | Inquire for details | Inquire for details |

Note: This table is not exhaustive and pricing is subject to change. Please contact the suppliers directly for current information.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chloro groups with benzyloxy moieties, followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2,4-bis(benzyloxy)pyrimidine

This procedure is adapted from the synthesis of similar pyrimidine derivatives.[4][5][6][7]

-

Materials: 5-bromo-2,4-dichloropyrimidine, benzyl alcohol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add a solution of 5-bromo-2,4-dichloropyrimidine in anhydrous THF dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 5-bromo-2,4-bis(benzyloxy)pyrimidine.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester.[8][9]

-

Materials: 5-bromo-2,4-bis(benzyloxy)pyrimidine, n-butyllithium (n-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 5-bromo-2,4-bis(benzyloxy)pyrimidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.

-

Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2M HCl.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

-

References

- 1. pschemicals.com [pschemicals.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4-Bis(benzyloxy)-5-bromopyrimidine | C18H15BrN2O2 | CID 256039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,4-bis(benzyloxy)pyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[1][2] These structural motifs are prevalent in a vast array of biologically active compounds, making the Suzuki-Miyaura coupling a cornerstone of modern medicinal chemistry and drug development.[3][4]

The pyrimidine scaffold is of particular interest due to its presence in numerous pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[5] 2,4-bis(benzyloxy)pyrimidine-5-boronic acid serves as a key building block, enabling the direct installation of a functionalized pyrimidine ring onto various aromatic and heteroaromatic systems. The resulting 5-aryl-2,4-bis(benzyloxy)pyrimidine derivatives are valuable intermediates and have been identified as potential inhibitors of therapeutic targets like Heat Shock Protein 90 (HSP90), which is crucial for cancer cell survival.[6][7]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of expected yields, and diagrams illustrating the reaction mechanism and experimental workflow.

General Reaction Scheme

The reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide in the presence of a base to form the corresponding 5-arylpyrimidine.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols & Data

Protocol 1: Conventional Heating Conditions

This protocol is adapted from procedures for the synthesis of 2,4-bis(benzyloxy)-5-arylpyrimidines.[7]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.0–1.2 equiv)

-

Palladium catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (5 mol%)[7]

-

Base: Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

-

Solvent: 1,4-Dioxane, degassed

-

Nitrogen or Argon gas supply

-

Ethyl acetate, water, brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

-

Reagent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.[7] The typical reaction concentration is 0.1–0.5 M.

-

Reaction: Heat the mixture to reflux (typically 80–100 °C) and stir under the inert atmosphere for 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2,4-bis(benzyloxy)-5-arylpyrimidine product.

Protocol 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times and often improves yields.[5]

Materials:

-

Same as Protocol 1, but using a microwave reaction vessel.

-

Microwave reactor.

Procedure:

-

Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5][8]

-

Reagent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 v/v).[5]

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100–150 °C) for 10–30 minutes with stirring.[3][5]

-

Work-up and Purification: After the reaction, cool the vessel to room temperature and follow the work-up and purification steps outlined in Protocol 1.[5]

Data Presentation

The following table summarizes yields obtained for the synthesis of various 2,4-bis(benzyloxy)-5-arylpyrimidines via Suzuki-Miyaura coupling, demonstrating the utility of this reaction. The data is derived from the coupling of 2,4-bis(benzyloxy)-5-bromopyrimidine with the corresponding aryl boronic acids, which produces the same final products.[6]

| Entry | Aryl Group | Product | Yield (%) |

| 1 | 4-Fluorophenyl | 2,4-Bis(benzyloxy)-5-(4-fluorophenyl)pyrimidine | 34.3%[6] |

| 2 | 2-Chlorophenyl | 2,4-Bis(benzyloxy)-5-(2-chlorophenyl)pyrimidine | 23.6%[6] |

| 3 | 3-Chlorophenyl | 2,4-Bis(benzyloxy)-5-(3-chlorophenyl)pyrimidine | 20.7%[6] |

| 4 | 2,4-Dichlorophenyl | 2,4-Bis(benzyloxy)-5-(2,4-dichlorophenyl)pyrimidine | 9.6%[6] |

Visualizations

Catalytic Cycle and Experimental Workflow

The diagrams below illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a standard experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.[1]

Application in Drug Discovery

The synthesized 2,4-bis(benzyloxy)-5-arylpyrimidines have been investigated as inhibitors of HSP90, a molecular chaperone that is overexpressed in cancer cells.[7] Inhibition of HSP90 leads to the degradation of client proteins essential for tumor growth, such as AKT and ERK.[7]

Caption: Logical workflow from synthesis to biological application as an HSP90 inhibitor.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2,4-bis(benzyloxy)pyrimidine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly for the introduction of a substituted pyrimidine moiety, a common scaffold in biologically active compounds. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.

The pyrimidine core is a key feature in numerous therapeutic agents, including kinase inhibitors used in anticancer therapies.[1][2] The ability to functionalize molecules with moieties like 2,4-bis(benzyloxy)pyrimidine through efficient cross-coupling reactions is therefore of significant interest to the drug development community.[3] 5-Pyrimidinylboronic acids, such as the title compound, are generally noted for their good reactivity in Suzuki-Miyaura couplings, which is favorable for the crucial transmetalation step in the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions